![molecular formula C13H19NO B1525144 3-[2-(Benzyloxy)ethyl]pyrrolidine CAS No. 1220035-71-1](/img/structure/B1525144.png)
3-[2-(Benzyloxy)ethyl]pyrrolidine
Descripción general
Descripción
“3-[2-(Benzyloxy)ethyl]pyrrolidine” is a compound that belongs to the class of pyrrolidine alkaloids . Pyrrolidine alkaloids are a group of naturally occurring nitrogen-containing compounds produced by a variety of organisms, including bacteria, fungi, plants, and animals . They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Synthesis Analysis
Pyrrolidine alkaloids can be synthesized through a variety of methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen-containing ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine alkaloids can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloadditions with various α-substituted acrylates to provide chiral C4-ester-quaternary exo- or endo-pyrrolidines . They can also undergo C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .Aplicaciones Científicas De Investigación
Drug Discovery and Development
Pyrrolidine: derivatives are widely used in drug discovery due to their pharmacophore properties, which allow for efficient exploration of chemical space . The steric factors and stereochemistry of the pyrrolidine ring contribute significantly to the biological activity of the compounds. The non-planarity of the ring, known as “pseudorotation,” increases three-dimensional coverage, which is crucial for binding to enantioselective proteins.
Biological Activity Profiling
The structure-activity relationship (SAR) of pyrrolidine derivatives is a key area of study. Researchers investigate how variations in the structure of these compounds affect their biological activity . This includes examining the influence of different substituents on the pyrrolidine ring and how they modulate the interaction with biological targets.
Pharmacotherapy
Pyrrolidine alkaloids exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic , and neuropharmacological effects . These properties make them promising candidates for the development of new therapeutic agents.
Lead Compound Identification
Due to their diverse biological activities, pyrrolidine derivatives are considered excellent sources for identifying lead compounds in pharmacotherapy . Lead compounds are chemical compounds that show promise as a starting point for drug design and possess the desired biological activity with potential for optimization.
Organ Protective Agents
Some pyrrolidine derivatives have shown organ protective properties, which can be harnessed to develop medications that prevent damage to organs under various pathological conditions . This includes protection against toxins or stressors that may cause organ injury.
Neuropharmacology
Pyrrolidine derivatives have been studied for their effects on the nervous system. Compounds containing the pyrrolidine ring have shown potential in treating neurological disorders and may act as neuroprotective agents . This includes the development of treatments for neurotoxicity and neurodegenerative diseases.
Safety and Hazards
The safety data sheet for pyrrolidine suggests that it should be handled with care. It recommends washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Pyrrolidine alkaloids have been recognized for their promising biological effects and can be some of the best sources of pharmacologically active lead compounds . Therefore, future research could focus on further exploring the biological activities of these compounds and developing them into effective therapeutic agents .
Propiedades
IUPAC Name |
3-(2-phenylmethoxyethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-4-13(5-3-1)11-15-9-7-12-6-8-14-10-12/h1-5,12,14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACFOICNHWFXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Benzyloxy)ethyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




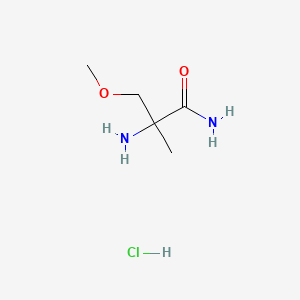
![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)
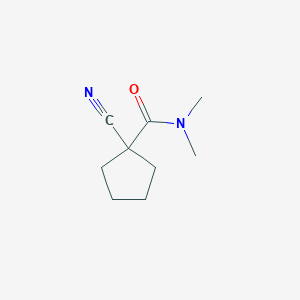

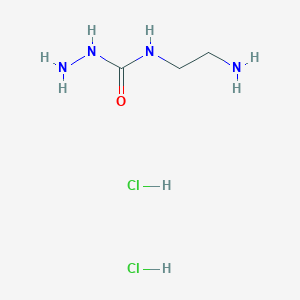
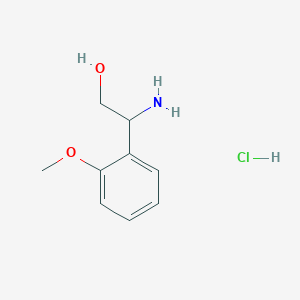
![4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride](/img/structure/B1525071.png)
![1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1525073.png)
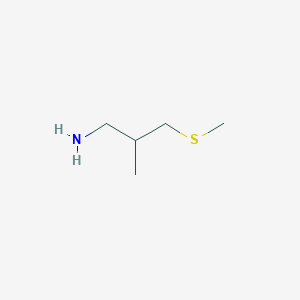

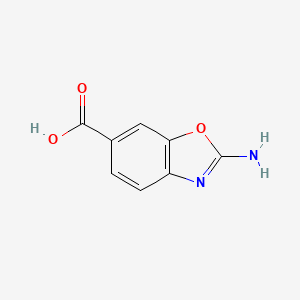
![4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline](/img/structure/B1525081.png)
![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1525082.png)